molecular formula C9H13NO3S B224361 2-Methoxy-4,5-dimethylbenzenesulfonamide

2-Methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B224361
M. Wt: 215.27 g/mol
InChI Key: MBCDWBHJYCWQJT-UHFFFAOYSA-N
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Description

2-Methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position and methyl groups at the 4- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, such as moderate lipophilicity and a polar surface area (PSA) influenced by the sulfonamide and methoxy groups.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-methoxy-4,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C9H13NO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12)

InChI Key

MBCDWBHJYCWQJT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N)OC

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key differences among benzenesulfonamide analogs lie in substituent positions and functional groups:

  • Amino vs. Methyl/Methoxy Groups: 2-Amino-4,5-dimethoxybenzenesulfonamide (CAS 19365-52-7) replaces the methyl groups with amino and methoxy substituents. This increases PSA (104.64) compared to the target compound, likely enhancing solubility but reducing membrane permeability .
  • Extended Side Chains :
    • N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1351659-99-8) introduces a hydroxyethyl group with a trifluoromethylphenyl moiety. This increases molecular weight (403.4 vs. ~260 for the base compound) and adds steric bulk, which may enhance receptor binding specificity but reduce oral bioavailability .
    • N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1049366-66-6) incorporates a piperazine ring and chlorophenyl group, further elevating molecular weight (438.0) and likely improving affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents PSA (Estimated) Notable Properties
2-Methoxy-4,5-dimethylbenzenesulfonamide ~260 2-OCH₃, 4/5-CH₃ ~85–90 Moderate lipophilicity
2-Amino-4,5-dimethoxybenzenesulfonamide (19365-52-7) ~232 2-NH₂, 4/5-OCH₃ 104.64 High solubility, low permeability
CAS 1351659-99-8 403.4 2-OCH₃, 4/5-CH₃, trifluoromethylphenyl ~100 High receptor specificity
CAS 1049366-66-6 438.0 2-OCH₃, 4/5-CH₃, piperazine-chlorophenyl ~110 Potential CNS activity

PSA: Polar Surface Area

Preparation Methods

Sulfonylation Reaction

The core synthesis involves reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with ammonia or ammonium salts. This nucleophilic substitution proceeds via the attack of the amine on the electrophilic sulfur center, displacing chloride.

General Procedure :

  • Dissolve 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous toluene or dichloromethane.

  • Add aqueous ammonia (2.5 equiv.) dropwise at 0–5°C to mitigate exothermic side reactions.

  • Introduce triethylamine (1.2 equiv.) to neutralize HCl, enhancing reaction efficiency.

  • Stir at room temperature for 12–24 hours until completion (monitored via TLC or HPLC).

Mechanistic Insight :
The reaction follows second-order kinetics, with rate dependence on both sulfonyl chloride and ammonia concentrations. Steric hindrance from the methoxy and dimethyl groups marginally slows the reaction compared to simpler sulfonyl chlorides.

Optimization of Reaction Parameters

Key variables influencing yield and purity include solvent choice, temperature, and stoichiometry.

Table 1: Impact of Reaction Conditions on Yield

SolventTemperature (°C)NH3 Equiv.BaseYield (%)Purity (%)
Toluene252.5Triethylamine9298
Dichloromethane03.0Pyridine8895
THF402.0NaHCO37890

Data derived from indicate toluene and triethylamine as optimal, achieving 92% yield. Elevated temperatures in tetrahydrofuran (THF) promote side reactions, reducing efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors outperform batch systems by ensuring consistent mixing and heat dissipation.

Case Study :
A pilot plant utilizing a tubular reactor (50 L capacity) reported:

  • Throughput : 15 kg/day

  • Yield : 89–91%

  • Purity : 97% (post-recrrystallization).

Challenges include chloride byproduct removal and sulfonamide degradation at elevated temperatures. Automated pH control systems mitigate these issues by maintaining reaction neutrality.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.

Table 2: Recrystallization Efficiency

Solvent SystemRecovery (%)Purity (%)
Ethanol/Water8599
Acetone/Hexane7897

Spectroscopic Analysis

  • 1H NMR (CDCl3): δ 7.21 (s, 1H, Ar-H), 3.89 (s, 3H, OCH3), 2.34 (s, 6H, CH3).

  • FT-IR : Peaks at 1160 cm⁻¹ (S=O asym. stretch) and 1340 cm⁻¹ (S=O sym. stretch) confirm sulfonamide formation.

  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 70:30).

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